molecular formula C5BrO5Re-5 B13003978 Rhenium, bromopentacarbonyl-, (OC-6-22)-(9CI)

Rhenium, bromopentacarbonyl-, (OC-6-22)-(9CI)

Cat. No.: B13003978
M. Wt: 406.16 g/mol
InChI Key: RBOQRMOFDORFIN-UHFFFAOYSA-M
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Description

Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, commonly used for the synthesis of other rhenium complexes. It is a colorless compound with the chemical formula Re(CO)₅Br and a molar mass of 406.16 g/mol . This compound is notable for its role in organometallic chemistry and its applications in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentacarbonylrhenium(I) can be synthesized through several methods:

Industrial Production Methods: Bromopentacarbonylrhenium(I) is commercially available and can be synthesized inexpensively using the methods mentioned above .

Types of Reactions:

Common Reagents and Conditions:

  • Zinc and acetic acid for reduction reactions.
  • Tetraethylammonium bromide in diglyme for substitution reactions.
  • Water for hydrolysis reactions.

Major Products:

  • Pentacarbonylhydridorhenium (HRe(CO)₅)
  • Tetraethylammonium tribromotricarbonylrhenate(III) ([NEt₄]₂[ReBr₃(CO)₃])
  • Triaquo complex ([Re(H₂O)₃(CO)₃]Br)

Mechanism of Action

The mechanism of action of Bromopentacarbonylrhenium(I) involves its ability to act as a precursor to other rhenium complexes. It can undergo various reactions, such as reduction, substitution, and hydrolysis, to form different rhenium-containing compounds. These reactions often involve the coordination of carbon monoxide ligands and the substitution of the bromine ligand with other groups .

Comparison with Similar Compounds

Uniqueness: Bromopentacarbonylrhenium(I) is unique due to its bromine ligand, which allows it to undergo specific substitution reactions that are not possible with its chlorine or hydride analogs. This makes it a versatile precursor for synthesizing a variety of rhenium complexes .

Properties

Molecular Formula

C5BrO5Re-5

Molecular Weight

406.16 g/mol

InChI

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q5*-1;;+1/p-1

InChI Key

RBOQRMOFDORFIN-UHFFFAOYSA-M

Canonical SMILES

[C-]=O.[C-]=O.[C-]=O.[C-]=O.[C-]=O.Br[Re]

Origin of Product

United States

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